molecular formula C23H27ClO2 B096329 Gestaclone CAS No. 19291-69-1

Gestaclone

Cat. No.: B096329
CAS No.: 19291-69-1
M. Wt: 370.9 g/mol
InChI Key: VUWYSFAIXUWQRQ-VMKBGRNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gestaclone involves multiple steps, starting from progesterone. The key steps include chlorination and the formation of cyclopropane rings. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropanation is achieved using diazomethane or similar reagents .

Industrial Production Methods

While this compound was never marketed, its industrial production would likely follow similar synthetic routes as described above, with optimization for large-scale synthesis. This would involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Gestaclone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy and ketone derivatives, which can be further modified for different applications .

Scientific Research Applications

    Chemistry: Used as a model compound to study steroidal progestins and their chemical behavior.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for potential use in hormone replacement therapy and contraceptives.

    Industry: Potential applications in the synthesis of other steroidal compounds.

Mechanism of Action

Gestaclone exerts its effects by binding to progesterone receptors in the body. This binding activates or inhibits specific gene expression pathways, leading to changes in cellular function. The molecular targets include various enzymes and transcription factors involved in hormone regulation .

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The parent compound from which Gestaclone is derived.

    Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

    Norethindrone: A synthetic progestin used in contraceptives.

Uniqueness

This compound’s unique structure, particularly the presence of cyclopropane rings, distinguishes it from other progestins. This structural feature may contribute to its specific binding affinity and activity at progesterone receptors .

Properties

CAS No.

19291-69-1

Molecular Formula

C23H27ClO2

Molecular Weight

370.9 g/mol

IUPAC Name

(1S,2S,3S,5R,11S,12S,14S,16S,17S)-16-acetyl-9-chloro-2,17-dimethylhexacyclo[9.8.0.02,8.03,5.012,17.014,16]nonadeca-7,9-dien-6-one

InChI

InChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1

InChI Key

VUWYSFAIXUWQRQ-VMKBGRNBSA-N

SMILES

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C

Isomeric SMILES

CC(=O)[C@@]12C[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C(C5=CC(=O)[C@@H]6C[C@@H]6[C@]45C)Cl)C

Canonical SMILES

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C

Synonyms

Gestaclone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.